molecular formula C12H7NO2 B1394063 5-Formyl-6-hydroxy-2-naphthonitrile CAS No. 180919-41-9

5-Formyl-6-hydroxy-2-naphthonitrile

Cat. No. B1394063
M. Wt: 197.19 g/mol
InChI Key: QMVNXLJVHKIAIY-UHFFFAOYSA-N
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Description

5-Formyl-6-hydroxy-2-naphthonitrile is a chemical compound with the molecular formula C12H7NO2 . It has an average mass of 197.189 Da and a monoisotopic mass of 197.047684 Da . The compound is also known by its IUPAC name, 5-formyl-6-hydroxy-2-naphthonitrile .


Molecular Structure Analysis

The InChI code for 5-Formyl-6-hydroxy-2-naphthonitrile is 1S/C12H7NO2/c13-6-8-1-3-10-9(5-8)2-4-12(15)11(10)7-14/h1-5,7,15H . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

5-Formyl-6-hydroxy-2-naphthonitrile has a density of 1.4±0.1 g/cm3, a boiling point of 398.3±22.0 °C at 760 mmHg, and a flash point of 194.7±22.3 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds . Its molar refractivity is 55.4±0.4 cm3, and it has a polar surface area of 61 Å2 .

Scientific Research Applications

Synthesis of Biologically Important Compounds

5-Formyl-6-hydroxy-2-naphthonitrile is used in synthesizing various biologically significant compounds. For instance, it is utilized in the synthesis of 2-aryl-2,3-dihydronaphtho[2,1-b]furo[3,2-b]pyridin-4(1H)-ones, which are screened for their antibacterial and antifungal activity (Nagaraja et al., 2006). This highlights its potential in the development of new antimicrobial agents.

Pharmaceutical Research

In pharmaceutical research, 5-Formyl-6-hydroxy-2-naphthonitrile is involved in creating compounds with varied medicinal properties. For example, derivatives synthesized from 2-hydroxy-1-naphthonitrile exhibit antimicrobial, diuretic, and anti-inflammatory activities (Kumaraswamy et al., 2006). These findings are crucial for developing new therapeutic agents.

Organic Chemistry and Catalysis

This compound also plays a significant role in organic chemistry, particularly in reactions involving carbon insertion into a benzene ring, leading to the formation of complex organic structures (Ishikawa et al., 2000). Such reactions are fundamental in synthesizing novel organic compounds that could have various applications.

Electrochemistry and Material Science

5-Formyl-6-hydroxy-2-naphthonitrile is also significant in material science, particularly in the synthesis of diiron hexacarbonyl complexes. These complexes are studied as mimics of the diiron subunit of [FeFe]-hydrogenase, with potential applications in electrochemical investigations and catalysis (Qian et al., 2015). This research is vital for developing new materials for energy conversion and storage.

Corrosion Inhibition

In the field of corrosion science, derivatives of 5-Formyl-6-hydroxy-2-naphthonitrile, such as naphthyridine derivatives, are studied for their corrosion inhibition properties on metals in acidic environments. Their high inhibition activities make them suitable for industrial applications in protecting metals against corrosion (Singh et al., 2016).

properties

IUPAC Name

5-formyl-6-hydroxynaphthalene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO2/c13-6-8-1-3-10-9(5-8)2-4-12(15)11(10)7-14/h1-5,7,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVNXLJVHKIAIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2C=O)O)C=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Formyl-6-hydroxy-2-naphthonitrile

Synthesis routes and methods

Procedure details

65 milliliters of acetic acid was added to 20 g of 6-cyano-2-naphthol, 3.6 g of paraformaldehyde and 16.6 g of hexamethylenetetramine, followed by stirring at 80° C. for 4 hours. Furthermore, to the reaction mixture was added a solution comprising 53 ml of acetic acid, 10.5 ml of water and 17.8 g of concentrated sulfuric acid at 60° C., followed by stirring at 80° C. for 4 hours. After cooling, 95 ml of water was added to the resulting solution, followed by stirring, and the precipitate was collected by filtration and washed with 40 ml of warm water. To the collected precipitate was added 350 ml of chloroform, followed by refluxing for 1 hour. Thereafter, the precipitate was filtered and the filtrate was concentrated under reduced pressure to obtain a crude product. This product was subjected to silica gel column chromatography using chloroform as an eluent, and the desired fractions were collected, and the solvent was distilled off under reduced pressure. To the residue was added 100 ml of n-hexane and the mixture was stirred for a while, and the precipitate was collected by filtration to obtain 11.2 g of the desired product.
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
95 mL
Type
solvent
Reaction Step Three
Name
Quantity
10.5 mL
Type
solvent
Reaction Step Four
Quantity
53 mL
Type
solvent
Reaction Step Five
Quantity
20 g
Type
reactant
Reaction Step Six
Quantity
3.6 g
Type
reactant
Reaction Step Six
Quantity
16.6 g
Type
reactant
Reaction Step Six
Quantity
65 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Li, H Xu, S Cui, F Wu, Y Zhang, M Su… - Journal of Medicinal …, 2016 - ACS Publications
Starting from the lead isodaphnetin, a natural product inhibitor of DPP-4 discovered through a target fishing docking based approach, a series of novel 2-phenyl-3,4-dihydro-2H-benzo[f]…
Number of citations: 61 pubs.acs.org

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